molecular formula C22H28S3 B1146122 3/'-Decylterthiophene CAS No. 144993-43-1

3/'-Decylterthiophene

Cat. No.: B1146122
CAS No.: 144993-43-1
M. Wt: 388.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Decylterthiophene is a terthiophene derivative featuring a decyl (C₁₀H₂₁) alkyl chain at the 3' position of the central thiophene ring. Terthiophenes, composed of three conjugated thiophene units, are pivotal in organic electronics due to their tunable electronic properties and stability. The decyl substituent enhances solubility in organic solvents, facilitating processability in thin-film applications such as organic field-effect transistors (OFETs) and photovoltaic devices .

Properties

CAS No.

144993-43-1

Molecular Formula

C22H28S3

Molecular Weight

388.65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Decylterthiophene typically involves the following steps:

    Bromination of Terthiophene: Terthiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene rings.

    Decylation: The brominated terthiophene undergoes a decylation reaction where a decyl group is introduced. This is often achieved through a Grignard reaction, where decyl magnesium bromide reacts with the brominated terthiophene.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 3’-Decylterthiophene.

Industrial Production Methods: Industrial production of 3’-Decylterthiophene follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of terthiophene are brominated using industrial-scale reactors.

    Grignard Reaction: The brominated terthiophene is reacted with decyl magnesium bromide in large reactors.

    Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity 3’-Decylterthiophene.

Chemical Reactions Analysis

Types of Reactions: 3’-Decylterthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or N-bromosuccinimide in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or alkylated thiophene derivatives.

Scientific Research Applications

3’-Decylterthiophene has a wide range of applications in scientific research, including:

    Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.

    Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells, contributing to efficient light absorption and charge separation.

    Sensors: Utilized in the development of chemical sensors for detecting various analytes.

    Material Science: Studied for its potential in creating novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3’-Decylterthiophene in organic electronics involves:

    Charge Transport: The compound facilitates efficient charge transport due to its conjugated structure, allowing for the movement of electrons or holes through the material.

    Molecular Interactions: The long decyl chain enhances solubility and processability, enabling the formation of thin films with desirable electronic properties.

    Pathways Involved: The conjugated thiophene rings interact with other molecules or materials, influencing the overall performance of devices like OFETs and OPVs.

Comparison with Similar Compounds

3,3''-Dioctyl-2,2':5',2''-terthiophene (CAS 155166-89-5)

  • Molecular Formula : C₂₈H₄₀S₃
  • Molecular Weight : 472.81 g/mol
  • Substituents : Octyl (C₈H₁₇) chains at the 3 and 3'' positions.
  • Key Properties :
    • Enhanced solubility in chlorinated solvents (e.g., chloroform) compared to unsubstituted terthiophenes.
    • Used in OFETs with reported hole mobility of ~10⁻³ cm²/V·s due to improved molecular packing .

3-Pentylthiophene (CAS 102871-31-8)

  • Molecular Formula : C₉H₁₄S
  • Molecular Weight : 154.27 g/mol
  • Substituents : Pentyl (C₅H₁₁) chain at the 3 position.
  • Key Properties: Lower solubility in polar solvents compared to longer-chain derivatives. Primarily used as a monomer for conducting polymers like poly(3-pentylthiophene) .
  • Comparison : Shorter alkyl chains (e.g., pentyl) limit solubility and film-forming capabilities, making decyl-substituted derivatives more suitable for large-area electronic applications.

Electronically Modified Thiophenes

3-Acetylthiophene

  • Substituents : Acetyl (COCH₃) group at the 3 position.
  • Key Properties: Electron-withdrawing acetyl group reduces the HOMO-LUMO gap, enabling applications in optoelectronics. Lower solubility in non-polar solvents compared to alkyl-substituted derivatives .
  • Comparison : Unlike 3'-decylterthiophene’s electron-donating alkyl chain, acetyl groups alter charge transport mechanisms, favoring n-type semiconductor behavior.

Fluorinated Terthiophenes (e.g., CAS 292088-19-8)

  • Example Compound : Thiophene, 3,3'-(hexafluorocyclopentene-diyl)bis[5-iodo-2-methyl]-
  • Substituents : Hexafluorocyclopentene and iodomethyl groups.
  • Key Properties: High thermal stability (>300°C) due to fluorine’s electronegativity and strong C-F bonds. Used in photochromic materials and non-volatile memory devices .
  • Comparison: Fluorinated derivatives exhibit superior environmental stability but require specialized solvents (e.g., hexafluoroisopropanol), contrasting with 3'-decylterthiophene’s compatibility with common organic solvents.

Data Table: Key Properties of Selected Thiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Solubility (Common Solvents) Key Applications
3'-Decylterthiophene C₂₈H₄₀S₃* ~488.81* Decyl (C₁₀) Chloroform, THF OFETs, Solar Cells
3,3''-Dioctylterthiophene C₂₈H₄₀S₃ 472.81 Octyl (C₈) Chloroform, Toluene Organic Semiconductors
3-Pentylthiophene C₉H₁₄S 154.27 Pentyl (C₅) Dichloromethane Conducting Polymers
3-Acetylthiophene C₆H₆OS 126.17 Acetyl Acetone, Ethanol Optoelectronic Materials
Fluorinated Terthiophene C₃₁H₁₄F₁₈S₂ 792.54 Fluorinated Hexafluoroisopropanol Photochromic Devices

*Estimated based on 3,3''-dioctylterthiophene with adjusted alkyl chain length .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.